molecular formula C11H7ClF3NO B1584165 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline CAS No. 41192-89-6

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Cat. No. B1584165
CAS RN: 41192-89-6
M. Wt: 261.63 g/mol
InChI Key: CIUAHBMLDPHHPA-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .


Synthesis Analysis

The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves several steps. Quinoline synthesis involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .


Molecular Structure Analysis

The molecular formula of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is C11H7ClF3NO . Its average mass is 261.628 Da and its monoisotopic mass is 261.016815 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are as follows :

Scientific Research Applications

Molecular Structure and Protonation Trends

The molecular structure and protonation trends of quinoline derivatives, including those similar to 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, have been studied through X-ray measurements, NMR spectra, and theoretical calculations. These studies highlight the basicity and the formation of protic salts of a quinolinium type, emphasizing the "buttressing effect" exhibited by methoxy groups on quinoline derivatives' basicity (Dyablo et al., 2016).

Synthesis and Optical Properties

The synthesis of quinoline derivatives has been explored for their application in creating aluminum and zinc complexes, which exhibit improved thermal stability, processability, and photoluminescence properties. These properties are particularly relevant for materials science and the development of optical materials with specific light emission characteristics (Barberis & Mikroyannidis, 2006).

Corrosion Inhibition

Quinoline and its derivatives, including 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline, are known for their effective use as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals from corrosion (Verma et al., 2020).

Antimicrobial Activity

Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, including action against Mycobacterium tuberculosis. The structure-activity relationship indicates that the presence of substituents such as chloro, methyl, or methoxy groups can significantly affect their antimicrobial efficacy (Jaso et al., 2005).

Antitumor Activity

Research on quinoline derivatives has also extended to exploring their potential as antitumor agents. For example, studies on 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline and its derivatives have shown cytotoxicity against various cancer cells, providing a foundation for developing new antitumor medications (Helissey et al., 1989).

Kinase Inhibition

The inhibition of kinase activity, such as Src kinase, by quinoline derivatives has been reported. These compounds have shown potent inhibitory effects on Src kinase activity, suggesting potential applications in the treatment of diseases where Src kinase is implicated (Boschelli et al., 2003).

Safety And Hazards

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAHBMLDPHHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347436
Record name 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

CAS RN

41192-89-6
Record name 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxy-8-methoxy-2-trifluoromethylquinoline (18.77 g) is dissolved in 450 mL 8:1 CH2Cl2:DMF. POCl3 (50 mL) is added dropwise and the reaction is allowed to stir overnight. The reaction is then poured into 500 mL ice/H2O and the aqueous is extracted 2× with CH2Cl2. The organic portions are combined, washed 1× with brine, dried over MgSO4, and evaporated. The resulting oil crystallizes upon standing. The solid is recrystallized from 95% EtOH. A second crop of crystals could be obtained by concentrating down the EtOH filtrate. The total yield of product is 15.36 g.
Quantity
18.77 g
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reactant
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ice H2O
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500 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxy-8-methoxy-2-trifluoromethylquinoline (18.77 g) is dissolved in. 450 mL 8:1 C2Cl2:DMF. POCl3 (50 mL) is added dropwise and the reaction is allowed to stir overnight. The reaction is then poured into 500 mL ice/H2O and the aqueous is extracted 2× with CH2Cl2. The organic portions are combined, washed 1× with brine, dried over MgSO4, and evaporated. The resulting oil crystallizes upon standing. The solid is recrystallized from 95% EtOH. A second crop of crystals could be obtained by concentrating down the EtOH filtrate. The total yield of product is 15.36 g.
Quantity
18.77 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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